molecular formula C10H10 B7769649 1,2-Dihydronaphthalene CAS No. 29828-28-2

1,2-Dihydronaphthalene

Cat. No. B7769649
CAS RN: 29828-28-2
M. Wt: 130.19 g/mol
InChI Key: KEIFWROAQVVDBN-UHFFFAOYSA-N
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Description

1,2-Dihydronaphthalene is a bicyclic hydrocarbon that resembles naphthalene but shows partial unsaturation in one of its rings . It is a colorless to yellowish liquid . Its derivatives find wide applications in natural compounds of therapeutic interest .


Synthesis Analysis

The synthesis of 1,2-Dihydronaphthalene involves various methods. One of the methods includes the use of selenium-mediated rearrangements and cyclisations . Another method involves the catalytic synthesis of substituted 1,2-dihydronaphthalenes via metalloradical activation . Traditional synthetic approaches to these compounds have been reported, among them the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents is one of the most useful and convenient methods .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydronaphthalene is C10H10 . It has a molecular weight of 130.19 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2-Dihydronaphthalene can undergo oxidation reactions. For instance, Chloroperoxidase from Caldariomyces fumago catalyses the oxidation of 1,2-dihydronaphthalene . It also reacts with Hydroxyl Radicals .


Physical And Chemical Properties Analysis

1,2-Dihydronaphthalene has a boiling point of 204.9±15.0 °C at 760 mmHg and a melting point of -8 °C . It has a density of 0.997 g/mL at 25 °C . The compound is also characterized by a refractive index of n20/D 1.582 .

Scientific Research Applications

  • Synthesis Applications : 1,2-Dihydronaphthalene is crucial in synthetic chemistry. For instance, it's used in the enantioselective synthesis of molecules via oxidative N-heterocyclic carbene catalysis, producing compounds like alcohols, amides, and epoxides (Perveen et al., 2017). Additionally, it's synthesized through reactions involving 2-(alkynyl)benzaldehydes and alcohols in the presence of a copper catalyst (Umeda et al., 2022).

  • Thermodynamic Properties : The thermodynamic properties of 1,2-dihydronaphthalene, such as standard molar entropies, enthalpies, and Gibbs free energies, are of interest. It's noteworthy that 1,2-dihydronaphthalene decomposes significantly at temperatures above 480 K, impacting its critical temperature, pressure, and density (Chirico & Steele, 2008).

  • Spectroscopy and Photochemistry : The molecule's spectroscopic properties are extensively studied. For example, proton resonance spectroscopy indicates that 1,2-dihydronaphthalene and its derivatives are in mobile equilibrium, with substituents in the 1-position existing preferentially ‘pseudo-axial’ (Cook et al., 1969). Also, studies on photochemical ring opening and photooxygenation of 1,2-dihydronaphthalenes contribute significantly to understanding their photochemical behavior (Tomasello et al., 2008), (Tóth et al., 1997).

  • Thermolysis and Pyrolysis : The liquid-phase thermolysis of 1,2-dihydronaphthalene has been studied, focusing on the product distributions and their alignment with calculations based on a free-radical scheme (Allen & Gavalas, 1983).

  • Astrophysical Significance : In astrophysics, research shows that 1,2-Dihydronaphthalene can play a role in the formation of H2 in the interstellar medium, a process involving hydrogenation of a polycyclic aromatic hydrocarbon (PAH) cation (Vala et al., 2009).

Safety And Hazards

1,2-Dihydronaphthalene is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

properties

IUPAC Name

1,2-dihydronaphthalene
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InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2
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InChI Key

KEIFWROAQVVDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
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DSSTOX Substance ID

DTXSID30858713
Record name 1,2-Dihydronaphthalene
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Molecular Weight

130.19 g/mol
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Physical Description

Clear, faintly yellow-green, liquid; [MSDSonline]
Record name 1,2-Dihydronaphthalene
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Vapor Pressure

0.28 [mmHg]
Record name 1,2-Dihydronaphthalene
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Product Name

1,2-Dihydronaphthalene

CAS RN

447-53-0, 29828-28-2
Record name 1,2-Dihydronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,270
Citations
P Winterhalter - Journal of agricultural and Food Chemistry, 1991 - ACS Publications
In a glycosidic fractionof Riesling wine, obtained by retention of the glycosides on Cis reversed-phase adsorbent followed by enzymatic hydrolysis and trimethylsilylation of the liberated …
Number of citations: 119 pubs.acs.org
GL Sacks, MJ Gates, FX Ferry, EH Lavin… - Journal of agricultural …, 2012 - ACS Publications
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is well-known to contribute “petrol” aromas to aged Riesling wines, but its prevalence and contribution to young Riesling or non-Riesling …
Number of citations: 118 pubs.acs.org
J Booth, E Boyland, T Sato, P Sims - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… in the incubation of 1:2-dihydronaphthalene with liver slices … also obtained when 1:2-dihydronaphthalene was incubated with … were carried out in which 1:2dihydronaphthalene and 1:2-…
Number of citations: 86 www.ncbi.nlm.nih.gov
E Boyland, P Sims - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… , 1:2dihydronaphthalene. Previous work (Pohl & Rawicz, 1919; Boyland & Solomon, 1955) indicates that 1:2-dihydronaphthalene … has shown that both 1:2-dihydronaphthalene and 1:2-…
Number of citations: 79 www.ncbi.nlm.nih.gov
SL Eaton, SM Resnick, DT Gibson - Applied and environmental …, 1996 - Am Soc Microbiol
The substrate oxidation profiles of Sphingomonas yanoikuyae B1 biphenyl-2,3-dioxygenase and cis-biphenyl dihydrodiol dehydrogenase activities were examined with 1,2-…
Number of citations: 29 journals.asm.org
MA Daniel, DL Capone, MA Sefton… - Australian Journal of …, 2009 - Wiley Online Library
Background and Aims: Knowledge of the formation and fate of aroma compounds is important to an understanding of the processes that affect wine composition and flavour. This study …
Number of citations: 37 onlinelibrary.wiley.com
L Young - Biochemical Journal, 1947 - ncbi.nlm.nih.gov
… A study of the structure of this compound led to the conclusion that it was 1:2-dihydronaphthalene-1:2… Hitherto, 1:2-dihydronaphthalene-1:2-diol has not been shown to be a metabolite of …
Number of citations: 126 www.ncbi.nlm.nih.gov
G Versini, S Carlin, A Dalla Serra, G Nicolini, A Rapp - 2002 - ACS Publications
The norisoprenoids 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), isomeric vitispiranes (VTP) and actinidols, as well as β-damascenone are important aroma contributors in wine. …
Number of citations: 26 pubs.acs.org
DS Torok, SM Resnick, JM Brand… - Journal of …, 1995 - Am Soc Microbiol
Bacterial strains expressing toluene and naphthalene dioxygenase were used to examine the sequence of reactions involved in the oxidation of 1,2-dihydronaphthalene. Toluene …
Number of citations: 46 journals.asm.org
A Tarasov, N Giuliani, A Dobrydnev, C Schuessler… - Foods, 2020 - mdpi.com
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is an aroma compound responsible for the kerosene/petrol notes in Riesling wines. In the current article, three sensory thresholds for …
Number of citations: 18 www.mdpi.com

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